
3-Iodo-2-methylpentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-2-methylpentan-2-ol is an organic compound with the molecular formula C6H13IO It is a secondary alcohol with an iodine atom attached to the third carbon and a methyl group attached to the second carbon of the pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-methylpentan-2-ol can be achieved through the iodination of 2-methylpentan-2-ol. A common method involves the use of polymer-supported 4-(Dimethylamino)pyridine (DMAP) as a catalyst. The reaction is carried out by treating 2-methylpentan-2-ol with iodine in the presence of polymer-supported DMAP, which facilitates the selective iodination of the alcohol group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of polymer-supported catalysts can be applied to scale up the production process. The use of polymer-supported catalysts offers advantages such as easy recovery, recyclability, and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-2-methylpentan-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Oxidation Reactions: The alcohol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form alkanes or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and PCC (Pyridinium chlorochromate) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of azides, nitriles, and thiols.
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alkanes and alcohols.
Applications De Recherche Scientifique
3-Iodo-2-methylpentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other iodinated compounds.
Biology: Potential use in the study of biological pathways involving iodine-containing compounds.
Medicine: Investigated for its potential use in radiolabeling and imaging techniques.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Iodo-2-methylpentan-2-ol involves its interaction with various molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The alcohol group can form hydrogen bonds, affecting the compound’s solubility and reactivity in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodo-2-methylpentan-2-ol
- 3-Bromo-2-methylpentan-2-ol
- 3-Chloro-2-methylpentan-2-ol
Uniqueness
3-Iodo-2-methylpentan-2-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and reactivity compared to its bromine and chlorine analogs. The iodine atom also enhances the compound’s potential for use in radiolabeling and imaging applications.
Propriétés
Numéro CAS |
872597-92-7 |
|---|---|
Formule moléculaire |
C6H13IO |
Poids moléculaire |
228.07 g/mol |
Nom IUPAC |
3-iodo-2-methylpentan-2-ol |
InChI |
InChI=1S/C6H13IO/c1-4-5(7)6(2,3)8/h5,8H,4H2,1-3H3 |
Clé InChI |
XPFXZNNBBVLNOB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C)(C)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



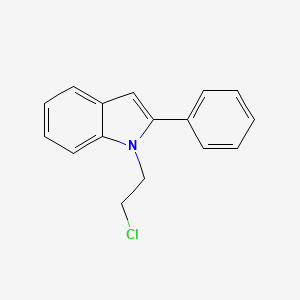
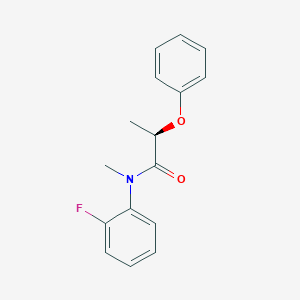
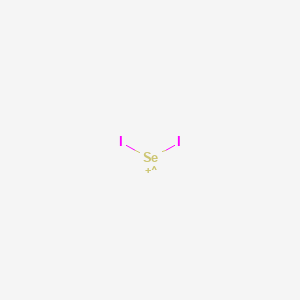
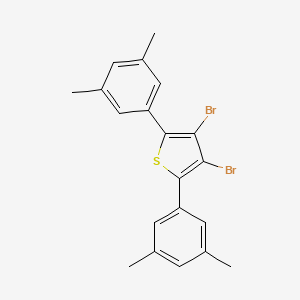
![1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14191779.png)
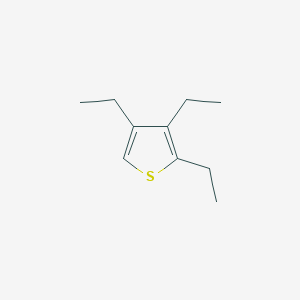
![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)



![7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14191825.png)

![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)
